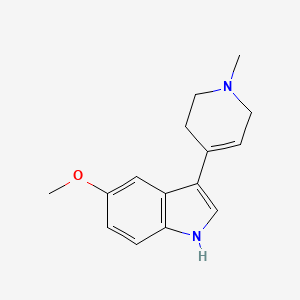

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Descripción general

Descripción

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common approach is:

Starting Material Preparation: Begin with the preparation of 5-methoxyindole through the methylation of indole using methanol and a suitable catalyst.

Formation of Tetrahydropyridine Moiety: Synthesize the 1-methyl-1,2,3,6-tetrahydropyridine intermediate through a cyclization reaction involving a suitable precursor such as 4-piperidone.

Coupling Reaction: Couple the 5-methoxyindole with the tetrahydropyridine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions (e.g., temperature, solvent, and catalyst concentration).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high-purity final products.

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The tetrahydropyridine ring can be reduced to a piperidine ring.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of 5-hydroxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Reduction: Formation of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole.

Substitution: Formation of 2-bromo-5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Neuropharmacology

Research indicates that 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits potential as a serotonin receptor modulator. The compound has been investigated for its affinity towards the serotonin 5-HT_1A receptor and serotonin transporter (SERT), which are crucial targets in the treatment of mood disorders and anxiety .

Case Study:

A study highlighted the synthesis of novel derivatives based on this compound that demonstrated dual binding affinity for both SERT and the 5-HT_1A receptor. These derivatives showed promising results in functional assays related to mood modulation and cognitive enhancement .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its pharmacological profile. Modifications at the indole moiety have been shown to enhance binding affinity and selectivity towards specific receptors.

Table 1: Summary of SAR Findings

| Modification | Effect on Affinity | Target Receptor |

|---|---|---|

| Substitution at C-5 position | Increased SERT binding | SERT |

| Replacement with pyrrolo[2,3-b]pyridine | Maintained affinity | 5-HT_1A |

| Addition of three-methylene linker | Enhanced binding | SERT |

Potential Therapeutic Applications

3.1 Antidepressant Activity

The compound's ability to modulate serotonin receptors suggests its potential use as an antidepressant. Research has shown that certain derivatives can produce antidepressant-like effects in animal models, indicating their viability for further development as therapeutic agents .

Case Study:

In a preclinical study, derivatives of this compound were tested in the Porsolt forced swimming test in rats, where they exhibited significant antidepressant-like effects compared to control substances .

3.2 Neuroprotective Effects

Indole-based compounds have been implicated in neuroprotection against neurodegenerative diseases. The unique structural features of this compound allow it to interact with various neurochemical pathways that may protect against neuronal damage.

Mecanismo De Acción

The mechanism of action of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors, potentially modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

DNA/RNA: Intercalating with DNA or RNA, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

5-methoxy-2-methyl-1H-indole: Similar structure but lacks the tetrahydropyridine moiety.

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but lacks the methoxy group.

5-hydroxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole lies in its combination of a methoxy group and a tetrahydropyridine moiety, which may confer distinct chemical and biological properties compared to other indole derivatives. This unique structure could result in specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 55556-41-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative features a methoxy group and a tetrahydropyridine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.32 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O |

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 55556-41-7 |

Research indicates that this compound may exhibit multi-target activity, particularly in the modulation of serotonin receptors and potential antidepressant effects. Its structural modifications have been shown to influence binding affinities for various receptors.

Key Findings

- Serotonin Reuptake Inhibition : The compound has demonstrated significant binding affinity for the serotonin transporter (SERT), which is crucial for its antidepressant potential. Studies have shown an inhibition constant () of approximately 9.2 nM for SERT .

- Receptor Binding : It has been investigated for its interactions with multiple serotonin receptors (5-HT receptors), including:

- Antimycobacterial Activity : Preliminary studies suggest that derivatives of this compound may possess activity against Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

Toxicological Profile

The safety data sheet indicates that while the compound exhibits some acute toxicity (Category 4 for oral toxicity), it is generally considered to have low cytotoxicity at concentrations above 40 µM in HepG2 cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in this class:

Table: Summary of Biological Activities

Structure–Activity Relationship (SAR)

The modification of the indole structure has been pivotal in enhancing the biological activity of these compounds. Substitutions at the C5 position of the indole ring have been correlated with increased receptor affinity and selectivity .

Propiedades

IUPAC Name |

5-methoxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-5,9-10,16H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZUYLGBEOWNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388881 | |

| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55556-41-7 | |

| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.